![molecular formula C7H5Cl2N3 B1611532 5,7-ジクロロ-6-メチルピラゾロ[1,5-a]ピリミジン CAS No. 61098-38-2](/img/structure/B1611532.png)

5,7-ジクロロ-6-メチルピラゾロ[1,5-a]ピリミジン

説明

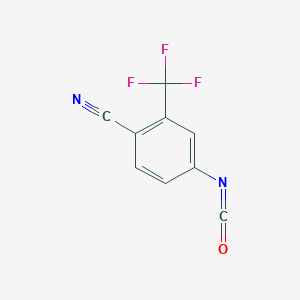

5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine is a type of N-heterocyclic compound . It’s part of a large family of compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been reported .Molecular Structure Analysis

The molecular formula of 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine is C8H5Cl2N3O . It is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . For instance, the reduction of the aromatic pyrimidine ring of pyrazolo[1,5-a]pyrimidines to tetrahydropyrazolo[1,5-a]pyrimidines is an example of increasing complexity .Physical And Chemical Properties Analysis

The molecular weight of 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine is 230.05 g/mol . It has a topological polar surface area of 47.3 Ų .科学的研究の応用

蛍光分子

5,7-ジクロロ-6-メチルピラゾロ[1,5-a]ピリミジンを含むPPsは、よりシンプルで環境に優しい合成方法と調整可能な光物理的特性により、光学用途のための戦略的化合物として特定されています . それらは、細胞内プロセスのダイナミクス、化学センサー、および有機材料の進歩を研究するための重要なツールです .

抗腫瘍アプリケーション

PP誘導体は、医薬品化学において大きな影響力を持つN-ヘテロ環状化合物の巨大なファミリーです . それらは、その有意な抗癌の可能性と酵素阻害活性のために大きな注目を集めてきました . 癌治療分野は、PPsにとって最も魅力的な分野です .

バイオイメージングアプリケーション

光物理的特性と生物学的活性の組み合わせにより、これらの化合物をHeLa細胞(癌細胞)とL929細胞(正常細胞)の脂質滴バイオマーカーとして使用できます .

有機発光デバイス

PPsを含む蛍光性ヘテロ環状化合物は、材料科学に関連する研究の中心的な焦点となってきました . それらは、有機発光デバイスを含む多くの用途に提案されています .

生体高分子相互作用

PPsは、生体高分子相互作用を研究するために使用されてきました . それらのヘテロ原子(B、N、OまたはS)は、それらをイオンに対する潜在的なキレート剤にします .

創薬

PP構造モチーフは、ピラゾール環とピリミジン環の両方を含む、融合した、剛性で平面のN-ヘテロ環状系です . この融合ピラゾールは、コンビナトリアルライブラリーデザインと創薬のための特権的な足場です . その大きな合成の多様性により、その周辺全体で構造変更が可能です .

作用機序

Target of Action

Pyrazolo[1,5-a]pyrimidines, a family to which this compound belongs, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Mode of Action

It’s known that electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may interact with biochemical pathways related to light absorption and emission .

Result of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may have effects related to light absorption and emission .

Action Environment

It’s known that the properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .

将来の方向性

The synthetic transformations involving pyrazolo[1,5-a]pyrimidine still represent a research priority . The focus is on protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . The discussion also highlights their potential in creating new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

IUPAC Name |

5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c1-4-6(8)11-5-2-3-10-12(5)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHPDYKCYDVOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=CC=N2)N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494479 | |

| Record name | 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61098-38-2 | |

| Record name | 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61098-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)

![Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-](/img/structure/B1611461.png)

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate](/img/structure/B1611465.png)

![4h-Pyrrolo[3,2-d]pyrimidin-4-one,2-amino-3,5-dihydro-3-[(phenylmethoxy)methyl]-](/img/structure/B1611468.png)